N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide is an organic compound with the molecular formula C13H16BrNO2S. This compound is characterized by the presence of a bromocyclohexene ring attached to a phenyl group, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide typically involves the following steps:
Bromination: The starting material, cyclohexene, undergoes bromination to form 2-bromocyclohexene.
Coupling Reaction: The 2-bromocyclohexene is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This is achieved by reacting the coupled product with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromocyclohexene ring to a cyclohexane ring.
Substitution: The bromine atom in the cyclohexene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The bromocyclohexene ring and the methanesulfonamide group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorocyclohexen-1-yl)phenyl]methanesulfonamide
- N-[2-(2-fluorocyclohexen-1-yl)phenyl]methanesulfonamide
- N-[2-(2-iodocyclohexen-1-yl)phenyl]methanesulfonamide
Uniqueness
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
686348-39-0 |
---|---|
Molecular Formula |
C13H16BrNO2S |
Molecular Weight |
330.24 g/mol |
IUPAC Name |
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H16BrNO2S/c1-18(16,17)15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9,15H,2,4,6,8H2,1H3 |
InChI Key |
UQSKIVJBNYQVTO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=C(CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.